molecular formula C24H24N4O6S B11502138 Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11502138
M. Wt: 496.5 g/mol
InChI Key: RWEOASLECCXKKZ-UHFFFAOYSA-N
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Description

Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound with a unique structure that includes a benzodioxole ring, a pyridine ring, and a tetrahydropyrimidine ring

Preparation Methods

The synthesis of Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves multiple steps, each requiring specific reagents and conditions. The synthetic route typically starts with the preparation of the benzodioxole and pyridine intermediates, followed by their coupling to form the final product. Industrial production methods may involve optimizing reaction conditions to increase yield and purity, such as using catalysts, controlling temperature, and adjusting solvent systems .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace existing substituents.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzodioxole and pyridine rings may bind to enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving these molecular interactions, leading to changes in cellular processes .

Comparison with Similar Compounds

Similar compounds include those with benzodioxole or pyridine rings, such as:

Ethyl 4-(1,3-benzodioxol-5-yl)-6-({[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}methyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate stands out due to its unique combination of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H24N4O6S

Molecular Weight

496.5 g/mol

IUPAC Name

ethyl 4-(1,3-benzodioxol-5-yl)-6-[[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H24N4O6S/c1-4-32-23(29)20-17(11-35-22-16(9-25)15(10-31-3)7-13(2)26-22)27-24(30)28-21(20)14-5-6-18-19(8-14)34-12-33-18/h5-8,21H,4,10-12H2,1-3H3,(H2,27,28,30)

InChI Key

RWEOASLECCXKKZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC3=C(C=C2)OCO3)CSC4=NC(=CC(=C4C#N)COC)C

Origin of Product

United States

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